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Introduction
EACC, with the full chemical name ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-

carbonyl)carbamate, is a small molecule that has been identified as a potent and reversible

inhibitor of autophagy.[1][2] Its mechanism of action involves the specific disruption of the

fusion between autophagosomes and lysosomes, a critical step in the autophagic flux.[1] This

is achieved by selectively inhibiting the translocation of the autophagosome-specific SNARE

protein Syntaxin 17 (Stx17).[1] Unlike many other autophagy inhibitors that affect lysosomal

function, EACC does not appear to alter lysosomal properties or the endo-lysosomal pathway,

making it a valuable tool for the specific investigation of the late stages of autophagy.[1]

This technical guide provides a comprehensive overview of the chemical properties, structure,

and biological activity of EACC, intended for researchers, scientists, and professionals in the

field of drug development.

Chemical Properties and Structure
Chemical Identifiers and Structure
The chemical structure of EACC is characterized by a central thiophene ring linked to a 5-

nitrothiophene-2-carboxamide group and an ethyl carbamate moiety.
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IUPAC Name: ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-

carbonyl]carbamate[3]

CAS Number: 864941-31-1[3]

Molecular Formula: C₁₃H₁₁N₃O₆S₂[3]

SMILES: CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)--INVALID-LINK--[O-][3]

Physicochemical Properties
A summary of the key physicochemical properties of EACC is presented in the table below.

While experimental data for properties such as melting point, boiling point, and pKa are not

readily available in the reviewed literature, computed values provide useful estimates.

Property Value Source

Molecular Weight 369.37 g/mol [3]

XLogP3 3.3 [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
8 [3]

Rotatable Bond Count 6 [3]

Exact Mass 369.008927 g/mol [3]

Solubility
In DMSO: 16.88 mg/mL (45.70

mM) (ultrasonic)
[4]

Biological Activity and Signaling Pathway
EACC's primary biological activity is the inhibition of autophagy at the final stage of

autophagosome-lysosome fusion.[1] This process is crucial for the degradation of cellular

components and the recycling of nutrients.

Mechanism of Action
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EACC specifically targets the translocation of Syntaxin 17 (Stx17) to completed

autophagosomes.[1] Stx17 is a key SNARE protein that, once localized to the autophagosomal

membrane, facilitates the fusion with lysosomes by forming a complex with other SNAREs,

namely SNAP29 and the lysosomal VAMP8.[1] By preventing Stx17 from reaching the

autophagosome, EACC effectively renders the autophagosomes "fusion-incompetent".[1] This

leads to an accumulation of autophagosomes within the cell, a hallmark of blocked autophagic

flux.[1]

Signaling Pathway
The signaling pathway affected by EACC is the final step of the autophagy cascade. The

following diagram illustrates the logical relationship of EACC's intervention in this process.
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Caption: EACC inhibits autophagy by blocking Stx17 translocation.

Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to

characterize the effects of EACC on autophagy.

Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxicity of EACC.

Workflow:
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Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per

well and allow them to adhere overnight.

Treatment: Prepare serial dilutions of EACC in the appropriate cell culture medium. Remove

the old medium from the wells and add 100 µL of the EACC-containing medium to each well.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at

37°C in a humidified incubator with 5% CO₂.

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each

well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to

reduce the MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader. The absorbance is directly proportional to the number of viable cells.

Immunoblotting for LC3-II
This protocol is used to monitor the accumulation of autophagosomes by detecting the lipidated

form of LC3 (LC3-II).

Workflow:

Caption: Workflow for immunoblotting of LC3-II.

Methodology:
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Cell Treatment: Plate cells and treat with EACC at the desired concentration and for the

desired time. To assess autophagic flux, include control groups treated with a lysosomal

inhibitor like Bafilomycin A1 (100 nM) alone or in combination with EACC for the last 2-4

hours of the experiment.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (to detect

both LC3-I and LC3-II) overnight at 4°C. Also, probe for a loading control like β-actin or

GAPDH.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes,

detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. An increase in the LC3-II band intensity upon EACC treatment indicates an

accumulation of autophagosomes.[5][6][7]

Co-Immunoprecipitation of Stx17 and VAMP8
This protocol is designed to investigate the effect of EACC on the interaction between Stx17

and its binding partner VAMP8.[1]

Workflow:

Caption: Workflow for co-immunoprecipitation of Stx17 and VAMP8.
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Methodology:

Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with expression vectors

for tagged versions of Stx17 (e.g., FLAG-Stx17) and VAMP8 (e.g., GFP-VAMP8). After 24-48

hours, treat the cells with EACC or a vehicle control.

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton

X-100 or NP-40) with protease inhibitors.

Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by

incubating with Protein A/G agarose/magnetic beads for 30-60 minutes at 4°C.

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag of the

"bait" protein (e.g., anti-FLAG antibody for FLAG-Stx17) overnight at 4°C with gentle rotation.

Complex Pull-down: Add fresh Protein A/G beads to the lysate-antibody mixture and

incubate for another 2-4 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to

remove non-specifically bound proteins.

Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample

buffer. Analyze the eluates by immunoblotting using an antibody against the "prey" protein

(e.g., anti-GFP antibody for GFP-VAMP8). A decrease in the amount of co-precipitated

VAMP8 in EACC-treated samples would indicate that EACC disrupts the Stx17-VAMP8

interaction.[1][8][9][10][11]

Synthesis
A detailed, step-by-step synthesis protocol for EACC is not publicly available in the reviewed

scientific literature. However, based on the synthesis of structurally similar thiophene

carboxamide derivatives, a plausible synthetic route can be proposed. The synthesis would

likely involve the coupling of a 2-aminothiophene-3-carboxylate derivative with a 5-

nitrothiophene-2-carbonyl chloride, followed by modification of the carboxylate group to the

ethyl carbamate. The synthesis of related thiophene compounds often involves the Gewald

reaction or similar multicomponent reactions to form the substituted thiophene ring.[12][13]
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Conclusion
EACC is a valuable research tool for the specific inhibition of the late stages of autophagy. Its

well-defined mechanism of action, targeting the translocation of Stx17, allows for the precise

dissection of the molecular machinery governing autophagosome-lysosome fusion. The

experimental protocols outlined in this guide provide a framework for investigating the cellular

effects of EACC and for its potential application in studies related to diseases where autophagy

is dysregulated, such as cancer and neurodegenerative disorders. Further research is

warranted to fully elucidate its therapeutic potential and to develop detailed synthetic

procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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